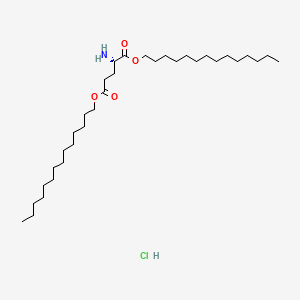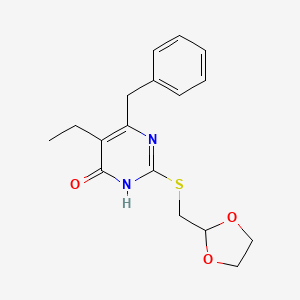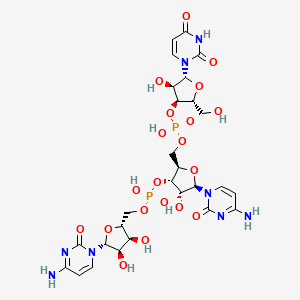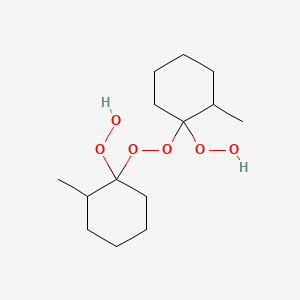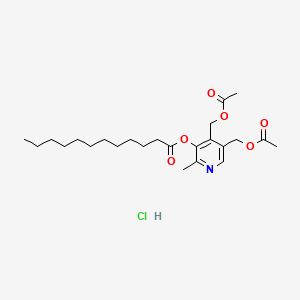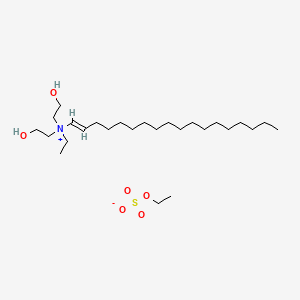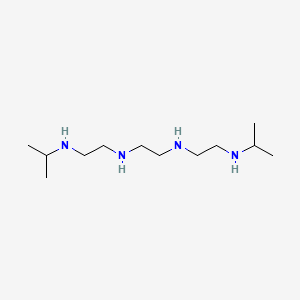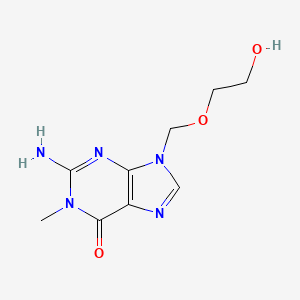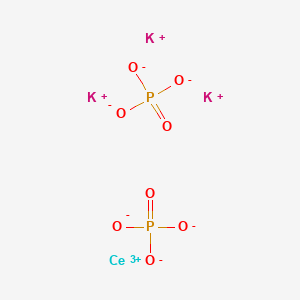![molecular formula C20H21NO5 B12668865 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone CAS No. 94313-76-5](/img/structure/B12668865.png)
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic organic compound with the molecular formula C20H21NO5. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-butoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .
科学研究应用
2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and inks.
作用机制
The mechanism of action of 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-[(2-Butoxyethyl)amino]-1,4-dihydroxy-9,10-anthracenedione
- 2-(2-Butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye and pigment industries, as well as in scientific research .
属性
CAS 编号 |
94313-76-5 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
2-(2-butoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO5/c1-2-3-9-26-10-8-21-14-11-15(22)16-17(20(14)25)19(24)13-7-5-4-6-12(13)18(16)23/h4-7,11,21-22,25H,2-3,8-10H2,1H3 |
InChI 键 |
RWOKTCVFQFPYSE-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


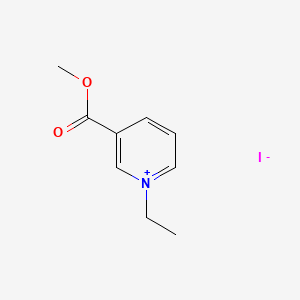
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
